molecular formula C8H7N3O2 B1455517 Methyl imidazo[1,2-A]pyrimidine-7-carboxylate CAS No. 375857-87-7

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate

Cat. No.: B1455517
CAS No.: 375857-87-7
M. Wt: 177.16 g/mol
InChI Key: SWXLYVRMAFZYTP-UHFFFAOYSA-N
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Description

Historical Context and Development of Imidazopyrimidine Chemistry

The imidazopyrimidine scaffold emerged as a pharmacologically relevant structure in the mid-20th century. Early work on fluorinated imidazopyrimidines in the 1960s, such as the antiviral agents described in a 1967 patent, laid the groundwork for later derivatives. Methyl imidazo[1,2-a]pyrimidine-7-carboxylate gained prominence in the 2000s as synthetic methodologies advanced, enabling efficient cyclization and functionalization. For example, the use of Suzuki-Miyaura cross-coupling and iron-mediated ring closure in related imidazopyrimidine syntheses provided pathways to diverse analogs.

Key milestones include:

  • 2003 : Development of microwave-assisted synthesis for imidazopyrimidines, improving yields.
  • 2014 : Optimization of aqueous-phase cyclization protocols, enhancing scalability.
  • 2020s : Integration into drug discovery pipelines targeting kinases and viral entry proteins.

Significance in Heterocyclic Chemistry Research

Imidazopyrimidines occupy a unique niche in heterocyclic chemistry due to their:

  • Bioisosteric Properties : Mimic purine bases, enabling interactions with biological targets.
  • Structural Flexibility : The 7-carboxylate group facilitates derivatization (e.g., ester hydrolysis, amide formation).
  • Electron-Rich Scaffold : Supports electrophilic substitution at C-3 and C-8 positions.

Research highlights:

  • Catalytic Applications : Used in metal-free syntheses of fused heterocycles.
  • Drug Discovery : Serves as a precursor for kinase inhibitors and antiviral agents.

Position of this compound in Chemical Taxonomy

The compound belongs to the following taxonomic categories:

Classification Level Description
Superclass Heterocyclic Compounds
Class Imidazopyrimidines
Subclass 7-Carboxylate Derivatives
IUPAC Name This compound
SMILES $$ \text{COC(=O)C1=NC2=NC=CN2C=C1} $$
InChI Key SWXLYVRMAFZYTP-UHFFFAOYSA-N

Its taxonomy reflects a fused bicyclic system with a carboxylate ester at position 7, distinguishing it from analogs like ethyl imidazo[1,2-a]pyrimidine-3-carboxylate.

Overview of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold consists of:

  • Imidazole Ring : A five-membered ring with two nitrogen atoms at positions 1 and 3.
  • Pyrimidine Ring : A six-membered ring with nitrogen atoms at positions 1 and 3, fused to the imidazole.

Key Features:

  • Reactivity :

    • Electrophilic substitution occurs preferentially at C-3 and C-8.
    • The 7-carboxylate group participates in nucleophilic acyl substitutions.
  • Synthetic Routes :

    Method Conditions Yield
    Cycloisomerization NaOH, H$$_2$$O, 25°C 85–92%
    Suzuki Coupling Pd catalysis, aryl boronic acids 70–80%
    Microwave Synthesis DMF, 150°C, 10 min 89%
  • Applications :

    • Medicinal Chemistry : Core structure in hACE2/spike protein inhibitors for SARS-CoV-2.
    • Material Science : Building block for optoelectronic materials due to $$\pi$$-conjugated system.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXLYVRMAFZYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C8H8N3O2C_8H_8N_3O_2 and a molecular weight of approximately 176.17 g/mol. Its structure features both imidazole and pyrimidine rings, which contribute to its reactivity and potential biological applications. The compound is often synthesized through multi-step organic reactions that allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties.

Biological Activities

This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Key activities include:

  • Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,2-A]pyrimidine compounds show significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds have been identified with minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mtb H37Rv strain .
  • Anti-inflammatory Effects : Research has demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. For example, specific compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antitumor Activity : Methyl imidazo[1,2-A]pyrimidine derivatives have shown promising antitumor effects in vitro against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Some studies reported significant potency with low toxicity levels against these cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR of methyl imidazo[1,2-A]pyrimidine derivatives is crucial for optimizing their biological activity. The presence of electron-donating groups has been linked to enhanced anti-inflammatory activity. For instance, substituents such as pyridine and chloromethyl groups on the pyrimidine skeleton have been shown to improve efficacy against COX enzymes .

Comparison with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

Compound NameSimilarityKey Features
Methyl imidazo[1,2-a]pyridine-8-carboxylate0.61Contains a pyridine ring; potential differences in biological activity.
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.59Bromination alters reactivity; may enhance antimicrobial properties.
Methyl 3-amino-6-chloropyrazine-2-carboxylate0.69Incorporates an amino group; different pharmacological implications.
Methyl 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine0.61Tetrahydro structure may influence solubility and bioavailability.

These comparisons illustrate how this compound stands out due to its specific structural features and potential applications in medicinal chemistry.

Case Studies

Several case studies have highlighted the therapeutic potential of methyl imidazo[1,2-A]pyrimidine derivatives:

  • Antitubercular Activity : A study conducted by Abrahams et al. identified several hit compounds from the imidazo[1,2-a]pyridine class that exhibited potent inhibitory effects against Mtb using high-throughput screening methods. The most promising candidates demonstrated MIC values significantly lower than current treatments for tuberculosis .
  • Anti-inflammatory Properties : Research by Zhou et al. focused on synthesizing various substituted imidazo[1,2-a]pyrimidines and evaluating their COX inhibition capabilities. Their findings indicated that certain derivatives exhibited comparable anti-inflammatory effects to traditional NSAIDs like indomethacin while demonstrating reduced toxicity profiles in animal models .
  • Antitumor Efficacy : Lima et al. explored the photodynamic therapy potential of imidazo[1,2-a]pyrimidines by examining their ability to generate singlet oxygen upon irradiation. This property was shown to selectively induce apoptosis in cancer cells while minimizing damage to healthy cells .

Scientific Research Applications

Common Synthesis Methods:

  • Cyclization Reactions: These reactions are essential for forming the imidazole and pyrimidine rings characteristic of the compound.
  • Esterification: This method is often employed to introduce the carboxylate group, enhancing the compound's solubility and bioavailability.

Biological Activities

Methyl imidazo[1,2-a]pyrimidine-7-carboxylate exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Antitumor Activity

Studies have shown that derivatives of this compound demonstrate significant antitumor effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) . For instance:

  • In Vitro Studies: Compounds derived from this scaffold have shown potent cytotoxicity against cancer cells with low toxicity to normal cells.

Antimicrobial Properties

Research indicates that methyl imidazo[1,2-a]pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that a series of synthesized derivatives exhibited significant antimicrobial effects .

Photodynamic Therapy

Some studies have highlighted the potential of these compounds as photosensitizers in photodynamic therapy. They can generate singlet oxygen upon irradiation, effectively killing cancer cells with minimal cytotoxicity when not activated .

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology:

Tuberculosis Treatment

Recent research has identified imidazo[1,2-a]pyrimidine analogs as promising candidates for treating multidrug-resistant tuberculosis (MDR-TB). Compounds have been developed showing potent inhibitory activity against Mycobacterium tuberculosis with low toxicity profiles .

Corrosion Inhibition

Beyond medicinal applications, some derivatives of methyl imidazo[1,2-a]pyrimidine have been studied for their ability to inhibit corrosion in metals, showcasing their versatility in application .

Case Study 1: Antitumor Activity

A study conducted by Farag et al. synthesized several derivatives of this compound which were tested for their antitumor activity against the MCF-7 cell line. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects while maintaining selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antibacterial properties, a series of 75 derivatives were synthesized and tested against various bacterial strains. The findings revealed several compounds with potent antimicrobial activity, suggesting their potential use in treating bacterial infections .

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

  • Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 33829-05-9): This analog replaces the pyrimidine ring with a pyridine ring (one nitrogen atom). The reduced nitrogen content decreases electron deficiency, altering reactivity. For example, pyridine derivatives like methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (C₁₅H₁₂N₂O₂) exhibit higher solubility in polar solvents compared to pyrimidine analogs due to reduced ring strain .
  • Imidazo[1,2-b]pyrazole-7-carboxylates : These compounds, such as ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate, feature a pyrazole ring instead of pyrimidine. The pyrazole core introduces additional hydrogen-bonding sites, often enhancing biological activity .

Substituent Effects

Halogenated Derivatives

  • Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (C₉H₈BrN₃O₂): Bromine at position 3 increases molecular weight (286.08 g/mol) and enables cross-coupling reactions. Its electronic effects lower the LUMO energy, favoring nucleophilic attacks .

Functional Group Modifications

  • Imidazo[1,2-a]pyridine-7-carboxylic acid (C₈H₆N₂O₂): The free carboxylic acid group (vs. methyl ester) increases hydrophilicity (logP ~1.2) but reduces cell membrane permeability .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Applications
Methyl imidazo[1,2-a]pyrimidine-7-carboxylate* C₈H₇N₃O₂ 193.16 Methyl ester 1.8 Intermediate for drug synthesis
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate C₉H₈BrN₃O₂ 286.08 Bromine, ethyl ester 2.5 Suzuki-Miyaura coupling substrate
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate C₁₅H₁₂N₂O₂ 252.27 Phenyl, methyl ester 3.1 Fluorescent probes
Imidazo[1,2-a]pyridine-7-carboxylic acid C₈H₆N₂O₂ 162.15 Carboxylic acid 1.2 Metal-organic frameworks
Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate C₈H₈N₄O₂ 192.17 Amino, methyl ester 0.9 Kinase inhibitor precursor

*Note: Predicted data for the target compound based on analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl imidazo[1,2-a]pyrimidine-7-carboxylate, and what key experimental parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrimidines with α-halo carbonyl intermediates. highlights the use of transition-metal catalysts (e.g., In(OTf)₃) to accelerate annulation reactions, achieving yields >70% under optimized conditions (80°C, 12 hours in ethanol). Key parameters include stoichiometric control of the halo-carbonyl reagent, solvent polarity, and temperature gradients to minimize side products like regioisomers .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. demonstrates that SC-XRD analysis (Bruker SMART CCD detector, Mo-Kα radiation) resolves bond angles and torsional strain in analogous imidazo[1,2-a]pyridine derivatives. Complementary techniques include ¹H/¹³C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyrimidine scaffold?

  • Methodological Answer : The scaffold exhibits broad bioactivity, including antiviral and anti-inflammatory properties. emphasizes structure-activity relationship (SAR) studies where electron-withdrawing substituents (e.g., nitro groups) at the 8-position enhance binding to kinase targets. In vitro assays (e.g., IC₅₀ determination via MTT proliferation assays) should be paired with molecular docking to validate target engagement .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in derivatization of this compound?

  • Methodological Answer : reveals that electron-withdrawing groups (e.g., esters) at the 3-position direct electrophilic chlorination (via N-chlorosuccinimide) to the methyl group, while nitro or bromo substituents favor ipso-substitution. Mechanistic studies using density functional theory (DFT) calculations can predict regioselectivity, validated by ¹⁹F NMR to track fluorine-based intermediates .

Q. What strategies resolve contradictions in pharmacological data across imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity often arise from off-target effects or assay variability. recommends orthogonal validation: combine surface plasmon resonance (SPR) for binding affinity, transcriptomics for pathway modulation, and crystallography to confirm binding modes. For example, conflicting cytotoxicity data may require adjusting cell permeability assays using LC-MS quantification of intracellular drug levels .

Q. How can synthetic byproducts be minimized during multi-component reactions involving this compound?

  • Methodological Answer : identifies solvent polarity and catalyst loading as critical factors. Using ethanol/water mixtures (4:1 v/v) reduces dimerization byproducts by stabilizing zwitterionic intermediates. Reaction monitoring via thin-layer chromatography (TLC) at 30-minute intervals allows real-time adjustment of reagent equivalents, achieving >90% purity after column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What advanced analytical techniques are recommended for characterizing non-covalent interactions in imidazo[1,2-a]pyrimidine co-crystals?

  • Methodological Answer : Hirshfeld surface analysis (e.g., CrystalExplorer software) quantifies intermolecular interactions, as shown in for analogous imidazo[1,2-a]pyridine derivatives. Pair this with Raman spectroscopy to detect π-π stacking or hydrogen bonding. Differential scanning calorimetry (DSC) further assesses thermal stability of co-crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.